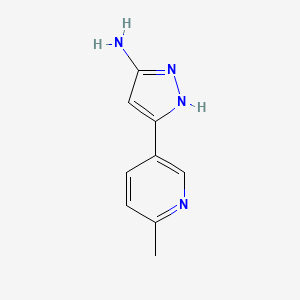

5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine

描述

属性

分子式 |

C9H10N4 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H10N4/c1-6-2-3-7(5-11-6)8-4-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |

InChI 键 |

VNQCOICPZLSREA-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=C(C=C1)C2=CC(=NN2)N |

产品来源 |

United States |

准备方法

Ullmann Coupling and Amide Formation Route

A well-documented method involves the Ullmann coupling of 4-nitro-1H-pyrazole with 3-bromobenzoic acid derivatives to form pyrazolyl benzoic acids, followed by amide bond formation with 6-methylpyridin-3-amine. This method was described in the synthesis of related pyrazolyl compounds bearing 6-methylpyridin-3-yl substituents, which are structurally close analogs to the target compound.

-

- React 4-nitro-1H-pyrazole with 3-bromobenzoic acid in the presence of copper(I) iodide (CuI), trans-N,N-dimethylcyclohexane-1,2-diamine as ligand, and cesium carbonate in DMF.

- Conditions: 100 °C, argon atmosphere, 12 hours.

- Product: 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid intermediate.

-

- Activate the carboxylic acid intermediate using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane.

- Add 6-methylpyridin-3-amine to form the amide linkage.

- Stir overnight at room temperature.

-

- Reduce the nitro group to the amino group using Pd/C catalyzed hydrogenation.

This sequence yields 3-(4-amino-1H-pyrazol-1-yl)-N-(6-methylpyridin-3-yl)benzamide, a closely related compound that can be further modified or serves as a key intermediate in the preparation of the target amine.

Direct Amination and Cyclization Approaches

Although direct synthetic routes specifically for this compound are less commonly detailed, analogous pyrazole amines are prepared via:

- Condensation of appropriate hydrazines with diesters or diketones to form pyrazole rings.

- Subsequent bromination or halogenation at the 5-position.

- Substitution reactions to introduce amino groups, sometimes via carbamate intermediates.

A related example is the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, which proceeds through:

- Condensation of diethyl butynedioate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

- Bromination using tribromooxyphosphorus to obtain ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

- Hydrolysis under alkaline conditions to the corresponding acid.

- Conversion to tert-butyl carbamate derivative via reaction with azido dimethyl phosphate and tert-butyl alcohol.

- Final hydrolysis with trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.

This method is notable for avoiding highly toxic reagents like cyanogen bromide and n-butyl lithium, thus providing a safer and more scalable route.

Comparative Table of Key Synthetic Steps

Analytical and Process Considerations

- Choice of reagents: The Ullmann coupling requires copper catalysts and appropriate ligands to achieve efficient N-arylation of pyrazoles.

- Reaction conditions: Elevated temperatures (~100 °C) and inert atmosphere (argon) are necessary for coupling steps.

- Safety: The alternative pyrazole amine synthesis avoids hazardous reagents like cyanogen bromide and n-butyl lithium, improving operational safety and scalability.

- Purification: Chromatographic methods (silica gel chromatography, preparative HPLC) are commonly employed to purify intermediates and final products.

- Yield and scalability: The described methods emphasize reasonable yields with accessible reagents, suitable for laboratory to pilot scale synthesis.

Summary and Research Perspectives

The preparation of this compound involves sophisticated organic synthesis techniques combining heterocyclic chemistry and amide coupling strategies. The Ullmann coupling followed by amide bond formation and reduction presents a versatile and effective route for introducing the 6-methylpyridin-3-yl substituent onto the pyrazole ring. Alternative methods involving pyrazole ring construction and functional group transformations provide safer and more practical approaches, particularly when avoiding toxic reagents.

Future research may focus on:

- Developing catalytic systems with improved selectivity and milder conditions.

- Exploring direct C–H functionalization methods to streamline synthesis.

- Optimizing purification protocols for enhanced yield and purity.

- Investigating green chemistry approaches to minimize environmental impact.

化学反应分析

Types of Reactions

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of amines or alcohols.

科学研究应用

5-(6-Methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound that contains both a pyrazole and a pyridine ring. It has a molecular weight of approximately 175.22 g/mol. The compound's structure includes a methyl group attached to the pyridine ring at the 6-position and an amine group at the 3-position of the pyrazole ring. This structural arrangement contributes to its potential reactivity and biological activity, making it a candidate for various chemical and biological applications.

Scientific Research Applications

This compound is used in several scientific research applications.

Medicinal Chemistry The compound is a building block in the synthesis of potential drug candidates. Its structure allows for modifications that can enhance biological activity and selectivity. Studies on the interactions of this compound with biological targets have demonstrated promising results and are crucial for determining the compound's potential as a therapeutic agent and understanding its mechanism of action within biological systems.

Organic Synthesis It serves as an intermediate in the synthesis of more complex heterocyclic compounds. The synthesis of this compound typically involves multi-step processes. Common synthetic routes include condensation and nucleophilic substitution reactions.

Material Science The compound’s unique electronic properties make it suitable for use in developing new materials, such as organic semiconductors and light-emitting diodes (LEDs).

作用机制

The mechanism of action of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions, which can influence its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazole ring’s substitution pattern critically influences physicochemical properties and bioactivity. Below is a comparative analysis of 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine and structurally related compounds:

Spectral and Physical Properties

- NMR Shifts :

- Mass Spectrometry :

Hydrogen Bonding and Crystallography

常见问题

Q. What are the standard synthetic routes for 5-(6-methylpyridin-3-yl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions between pyrazole precursors and substituted pyridines. For example, hydrazine hydrate reacts with acrylamide derivatives in ethanol under reflux (60–80°C) to form the pyrazole core, followed by coupling with 6-methylnicotinaldehyde via nucleophilic substitution . Optimization of solvent (e.g., ethanol vs. DMF), temperature, and stoichiometry is critical to minimize side products like regioisomers or unreacted intermediates. Purity is typically assessed using HPLC or LC-MS, with yields ranging from 70–85% under optimized conditions.

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks for the pyrazole NH₂ (~δ 5.2 ppm, broad), pyridyl protons (δ 7.5–8.5 ppm), and methyl groups (δ 2.5 ppm) are diagnostic .

- X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths and angles, verifying the planar pyrazole-pyridine system .

- IR spectroscopy : NH stretching (ν ~3400 cm⁻¹) and aromatic C=C vibrations (ν ~1600 cm⁻¹) further confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole-3-amine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) often arise from assay conditions or structural nuances. For example:

- Substituent effects : Fluorine or chlorine on the pyridine ring enhances lipophilicity and target binding (e.g., MAO inhibition in ), while methyl groups may reduce reactivity .

- Assay variability : Standardize protocols (e.g., MIC for antifungals vs. IC50 for enzymes) and validate using positive controls (e.g., boscalid for antifungal studies) .

- Computational modeling : DFT calculations or molecular docking (using AutoDock Vina) can predict binding affinities to reconcile experimental data .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

SAR analysis focuses on:

- Pyridine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position improves metabolic stability .

- Pyrazole modification : Replacing NH₂ with -NHR (R = alkyl/aryl) modulates solubility and target selectivity .

- Bioisosterism : Replacing pyridine with triazole (as in ) retains planar geometry but alters hydrogen-bonding capacity.

Q. What methodologies address low solubility or bioavailability in pyrazole-3-amine derivatives?

- Salt formation : Co-crystallization with succinic acid or HCl improves aqueous solubility .

- Prodrug design : Acetylation of the NH₂ group enhances membrane permeability, with enzymatic cleavage in vivo .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers increase bioavailability in pharmacokinetic studies .

Q. How do computational tools predict the metabolic stability of this compound?

- In silico metabolism : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., methylpyridine oxidation) .

- CYP450 inhibition assays : Liver microsome studies quantify interactions with CYP3A4/2D6 to flag potential drug-drug interactions .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

- Non-linear regression : Fit dose-response curves using GraphPad Prism to calculate IC50 values (e.g., for MAO-A/B inhibition in ).

- Hill slope analysis : Determine cooperativity in target binding; slopes >1 suggest positive allosteric effects .

- ANOVA with post-hoc tests : Compare multiple analogs’ efficacy while controlling for batch variability .

Q. How are crystallographic data for this compound processed to resolve disorder or twinning?

- SHELXT integration : Resolve overlapping reflections in twinned crystals via twin law refinement .

- Disorder modeling : Split occupancy for disordered methyl/pyridyl groups using PART instructions in SHELXL .

Methodological Challenges

Q. What steps mitigate regioselectivity issues during pyrazole ring formation?

Q. How are contradictions between computational predictions and experimental bioactivity resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。